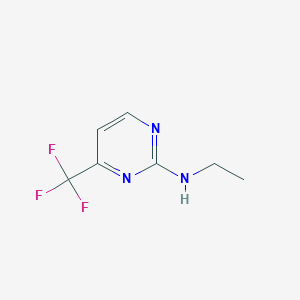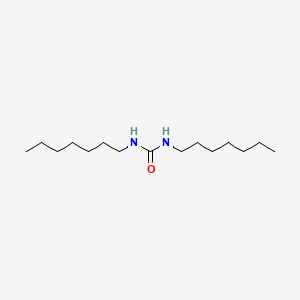
N,N'-Diheptylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Diheptylurea: is an organic compound with the molecular formula C15H32N2O It is a derivative of urea where the hydrogen atoms are replaced by heptyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Diheptylurea can be synthesized through the reaction of heptylamine with phosgene or triphosgene in the presence of a base. The reaction typically proceeds as follows:
-
Reaction with Phosgene:
- Heptylamine is reacted with phosgene in an inert solvent such as dichloromethane.
- The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
- The product is then purified through recrystallization or distillation.
-
Reaction with Triphosgene:
- Triphosgene is used as a safer alternative to phosgene.
- The reaction conditions are similar, with heptylamine being reacted with triphosgene in an inert solvent.
- The product is purified similarly through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of N,N’-Diheptylurea may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Diheptylurea undergoes various chemical reactions, including:
-
Oxidation:
- Oxidation of N,N’-Diheptylurea can lead to the formation of corresponding urea derivatives with oxidized heptyl groups.
- Common oxidizing agents include hydrogen peroxide and potassium permanganate.
-
Reduction:
- Reduction reactions can convert N,N’-Diheptylurea to its corresponding amine derivatives.
- Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution:
- N,N’-Diheptylurea can undergo substitution reactions where the heptyl groups are replaced by other alkyl or aryl groups.
- Common reagents for substitution reactions include alkyl halides and aryl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Alkyl or aryl-substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-Diheptylurea has several scientific research applications, including:
-
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various urea derivatives.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
- Used in the study of enzyme inhibition and protein interactions.
-
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its role in modulating biological pathways and cellular processes.
-
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of N,N’-Diheptylurea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and proteins, affecting various biological processes. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
N,N’-Diheptylurea can be compared with other similar compounds, such as:
-
N,N’-Diethylurea:
- Similar structure with ethyl groups instead of heptyl groups.
- Different physical and chemical properties due to shorter alkyl chains.
-
N,N’-Dioctylurea:
- Similar structure with octyl groups instead of heptyl groups.
- Different solubility and reactivity due to longer alkyl chains.
-
N,N’-Diphenylurea:
- Similar structure with phenyl groups instead of heptyl groups.
- Different aromatic properties and potential biological activities.
Uniqueness: N,N’-Diheptylurea is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. Its applications and reactivity can differ significantly from other urea derivatives with different substituents.
Eigenschaften
CAS-Nummer |
1798-20-5 |
|---|---|
Molekularformel |
C15H32N2O |
Molekulargewicht |
256.43 g/mol |
IUPAC-Name |
1,3-diheptylurea |
InChI |
InChI=1S/C15H32N2O/c1-3-5-7-9-11-13-16-15(18)17-14-12-10-8-6-4-2/h3-14H2,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
YIPGJIPRXFGTCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCNC(=O)NCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


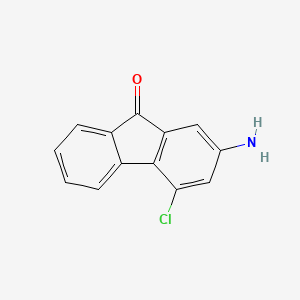
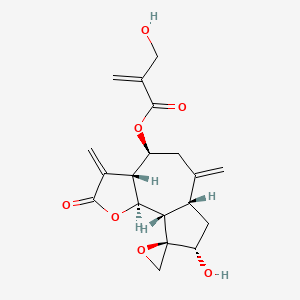
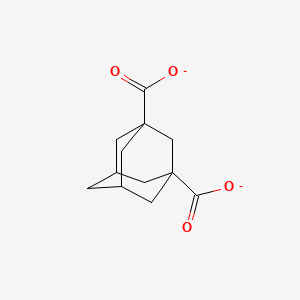
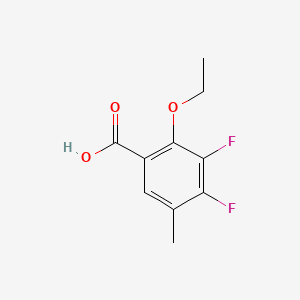
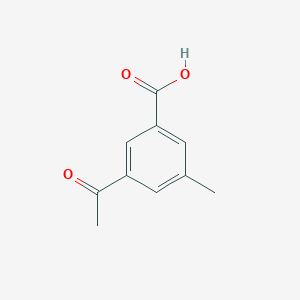
![1-(4-Chlorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B14756735.png)
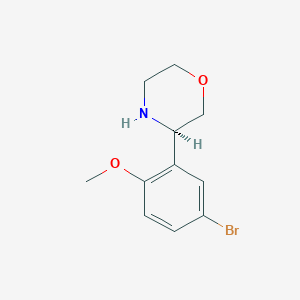

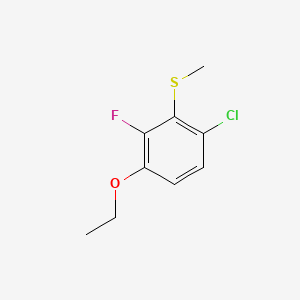
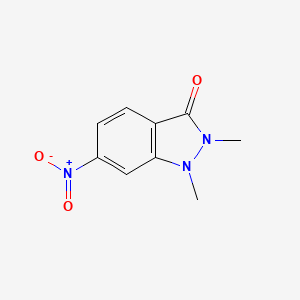
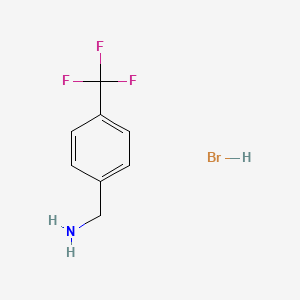
![1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14756772.png)
![N-[6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine](/img/structure/B14756773.png)
